3-Bromo-6-nitroimidazo[1,2-A]pyridine
Overview
Description
3-Bromo-6-nitroimidazo[1,2-A]pyridine is an organic compound used in organic syntheses and as pharmaceutical intermediates . It has a molecular formula of C7H4BrN3O2 .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 3-Bromo-6-nitroimidazo[1,2-A]pyridine, has been a subject of research due to its wide range of applications in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis
The molecular structure of 3-Bromo-6-nitroimidazo[1,2-A]pyridine is represented by the InChI code 1S/C7H4BrN3O2/c8-6-3-9-7-2-1-5 (11 (12)13)4-10 (6)7/h1-4H . It has a molecular weight of 242.03 .Physical And Chemical Properties Analysis
3-Bromo-6-nitroimidazo[1,2-A]pyridine is a solid compound with a melting point of 140 - 142 degrees Celsius .Scientific Research Applications
Medicinal Chemistry: Antituberculosis Agents
3-Bromo-6-nitroimidazo[1,2-A]pyridine: has been studied for its potential as an antituberculosis agent. The imidazo[1,2-a]pyridine scaffold is recognized for its wide range of applications in medicinal chemistry, particularly in the development of new drugs against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This compound’s derivatives have shown significant activity in vitro, indicating its promise in TB drug discovery research.
Material Science: Structural Character
The structural character of imidazo[1,2-a]pyridine derivatives, including 3-Bromo-6-nitroimidazo[1,2-A]pyridine , makes them useful in material science. Their fused bicyclic 5–6 heterocycles are advantageous for creating materials with specific properties .
Chemical Synthesis: Pharmaceutical Intermediates
In the realm of chemical synthesis, 3-Bromo-6-nitroimidazo[1,2-A]pyridine serves as a valuable intermediate for pharmaceuticals. Its reactivity due to the bromo and nitro groups allows for further functionalization, making it a versatile building block for synthesizing a variety of bioactive molecules .
Organic Syntheses: Lactam Introduction
This compound is also used in organic syntheses, particularly for introducing lactams onto the imidazo[1,2-a]pyridine ring. This modification can lead to the creation of new compounds with potential biological activity .
Analytical Chemistry: Chromatography
In analytical chemistry, derivatives of 3-Bromo-6-nitroimidazo[1,2-A]pyridine can be used as standards or reagents in chromatographic methods to identify or quantify other substances, thanks to their distinct chemical properties .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine analogues, including 3-Bromo-6-nitroimidazo[1,2-A]pyridine, have significant potential in the field of medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them a promising area for future research .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 3-bromo-6-nitroimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can lead to a variety of imidazo[1,2-a]pyridine derivatives with potential biological activity .
Result of Action
Related compounds have shown potential in various biological applications, suggesting that 3-bromo-6-nitroimidazo[1,2-a]pyridine may have similar effects .
properties
IUPAC Name |
3-bromo-6-nitroimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-3-9-7-2-1-5(11(12)13)4-10(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZQAJJLSXPPRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618536 | |
Record name | 3-Bromo-6-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-nitroimidazo[1,2-A]pyridine | |
CAS RN |
52310-42-6 | |
Record name | 3-Bromo-6-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-6-nitroimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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